

# Spectroscopic Profile of Butyl Lactate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Butyl lactate*

Cat. No.: B089738

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For immediate release: This technical guide provides a comprehensive overview of the spectroscopic data for **Butyl Lactate** (n-butyl 2-hydroxypropanoate), a widely used solvent and chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **butyl lactate**, facilitating easy reference and comparison for analytical and research purposes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **butyl lactate** provides detailed information about the hydrogen atoms within the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Ha	4.04	Quartet (q)	6.8
Hb	1.23	Doublet (d)	6.8
Hc	2.76	Broad Singlet (br)	-
Hd	3.82	Quartet (q)	6.8
He	0.82	Triplet (t)	6.8

Note: Data acquired in  $\text{C}_6\text{D}_6$  at 400 MHz.[\[1\]](#)

#### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

The  $^{13}\text{C}$  NMR spectrum reveals the chemical environment of each carbon atom in the **butyl lactate** molecule.

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm
C1	175.86
C2	66.90
C3	20.44
C4	65.36
C5	30.7 (predicted)
C6	19.1 (predicted)
C7	13.67

Note: Data acquired in  $\text{CDCl}_3$  at 25.16 MHz.[\[2\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **butyl lactate** highlights the characteristic vibrational frequencies of its functional groups. The following are the major absorption peaks.

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3450 (broad)	O-H stretch (alcohol)
~2960	C-H stretch (aliphatic)
~1735	C=O stretch (ester)
~1180, ~1130	C-O stretch (ester and alcohol)

Note: Data is indicative and sourced from typical values for similar functional groups and publicly available spectra.

## Mass Spectrometry (MS)

Mass spectrometry of **butyl lactate** provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment
45	100	[CH <sub>3</sub> CH(OH)] <sup>+</sup>
56	24	[CH <sub>2</sub> =CH-O-CH <sub>3</sub> ] <sup>+</sup> or Butene fragment
57	28.5	Butyl cation [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
75	5.0	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
85	6.4	[M - C <sub>2</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>
101	1.6	[M - C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>

Note: Data obtained from electron ionization mass spectrometry.[\[3\]](#)

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

## NMR Spectroscopy Protocol ( $^1\text{H}$ and $^{13}\text{C}$ )

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **butyl lactate** for  $^1\text{H}$  NMR or 50-100 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
  - Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
  - The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
  - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
  - Place the sample into the NMR probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.
  - Tune and match the probe to the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - For  $^1\text{H}$  NMR, a standard single-pulse experiment is typically sufficient. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is standard to simplify the spectrum.
  - Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

- Initiate data acquisition.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of protons.
  - Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

## IR Spectroscopy Protocol

- Sample Preparation (Neat Liquid):
  - Place a single drop of **butyl lactate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
  - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
- Instrument Setup and Data Acquisition:
  - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty beam path to subtract atmospheric and instrumental interferences.
  - Acquire the spectrum of the **butyl lactate** sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the wavenumbers of the significant absorption bands.

## Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction:

- For a volatile and thermally stable liquid like **butyl lactate**, direct injection via a heated probe or gas chromatography (GC-MS) are common methods.
- For GC-MS, a small volume of a dilute solution of **butyl lactate** in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC. The GC separates the compound from the solvent and any impurities before it enters the mass spectrometer.

- Instrument Setup and Data Acquisition:

- The sample is introduced into the ion source, which is under high vacuum.
- In the ion source, the **butyl lactate** molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.

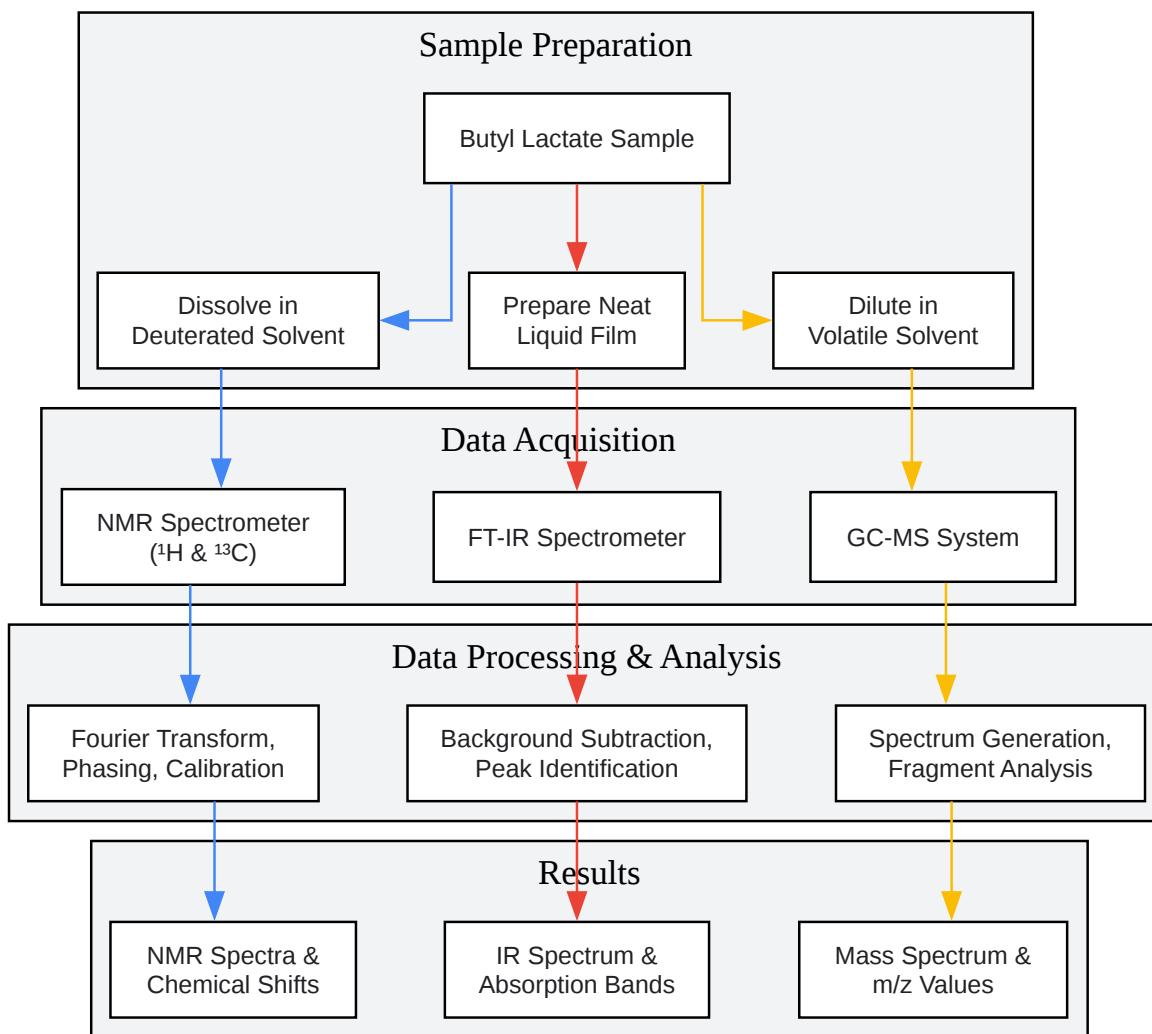
- Data Processing:

- The mass spectrum is plotted as relative intensity versus m/z.
- Identify the molecular ion peak ( $M^+$ ), which corresponds to the molecular weight of **butyl lactate** (146.18 g/mol ).

- Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in structure elucidation.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **butyl lactate**.



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Caption: Workflow for spectroscopic analysis of **butyl lactate**.

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## References

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